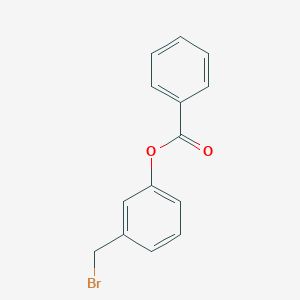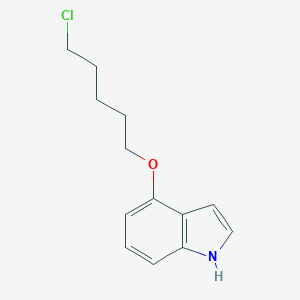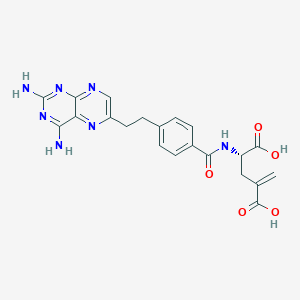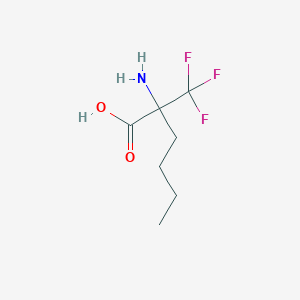
(1H-indol-2-yl)-pyrrolidin-1-yl-methanone
Descripción general
Descripción
(1H-indol-2-yl)-pyrrolidin-1-yl-methanone, commonly known as IPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IPM is a synthetic compound that belongs to the class of indole-based research chemicals. It has a molecular formula C16H18N2O and a molecular weight of 254.33 g/mol.
Mecanismo De Acción
The exact mechanism of action of IPM is not yet fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which is a complex signaling system involved in various physiological processes, such as pain, mood, and appetite. IPM has been shown to bind to the cannabinoid receptor type 1 (CB1) and inhibit the enzyme that breaks down endocannabinoids, leading to an increase in endocannabinoid levels.
Biochemical and Physiological Effects:
IPM has been shown to have various biochemical and physiological effects. In vitro studies have shown that IPM can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that IPM can reduce pain and inflammation, and improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IPM in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other research chemicals. However, one limitation of using IPM is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on IPM. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to further elucidate its mechanism of action and its role in the endocannabinoid system. Additionally, future research could focus on developing new synthetic methods for IPM and its derivatives, as well as improving its solubility and bioavailability.
Aplicaciones Científicas De Investigación
IPM has been found to have potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, IPM is being investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. In neuroscience, IPM is being studied for its potential as a tool to investigate the role of the endocannabinoid system in the brain. In biochemistry, IPM is being used as a probe to study protein-protein interactions.
Propiedades
Número CAS |
123500-70-9 |
|---|---|
Nombre del producto |
(1H-indol-2-yl)-pyrrolidin-1-yl-methanone |
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1H-indol-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C13H14N2O/c16-13(15-7-3-4-8-15)12-9-10-5-1-2-6-11(10)14-12/h1-2,5-6,9,14H,3-4,7-8H2 |
Clave InChI |
WYJPNUJRKBJZKM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3N2 |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

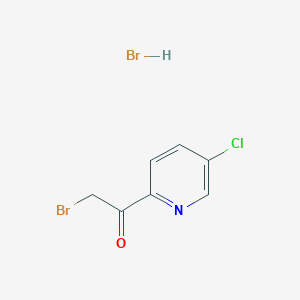
![Benzo[b]thiophene-4-carbaldehyde](/img/structure/B180431.png)
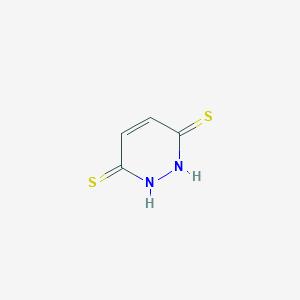
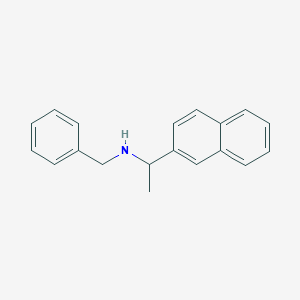
![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)
